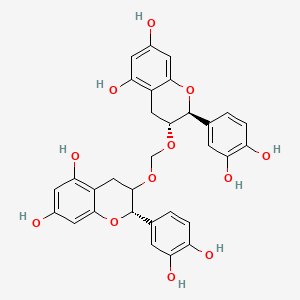
2H-1-Benzopyran-5,7-diol, 3,3'-(methylenebis(oxy))bis(2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-(2alpha,3beta(2R*,3S*))-
Beschreibung
2H-1-Benzopyran-5,7-diol, 3,3’-(methylenebis(oxy))bis(2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-(2alpha,3beta(2R*,3S*))- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Eigenschaften
CAS-Nummer |
71628-12-1 |
|---|---|
Molekularformel |
C31H28O12 |
Molekulargewicht |
592.5 g/mol |
IUPAC-Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3-[[(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxymethoxy]-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C31H28O12/c32-16-7-22(36)18-11-28(30(42-26(18)9-16)14-1-3-20(34)24(38)5-14)40-13-41-29-12-19-23(37)8-17(33)10-27(19)43-31(29)15-2-4-21(35)25(39)6-15/h1-10,28-39H,11-13H2/t28-,29?,30+,31+/m1/s1 |
InChI-Schlüssel |
ZRCPJXFJVSBACC-YBZGMHNUSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OCOC4CC5=C(C=C(C=C5O[C@H]4C6=CC(=C(C=C6)O)O)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OCOC4CC5=C(C=C(C=C5OC4C6=CC(=C(C=C6)O)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often phenolic compounds, which undergo various chemical transformations such as hydroxylation, methoxylation, and cyclization. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.
Substitution: Verschiedene Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Benzopyranstruktur einführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Dihydrobenzopyrane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann ihre antioxidative Wirkung auf ihre Fähigkeit zurückzuführen sein, freie Radikale abzufangen und oxidativen Stress zu hemmen. Die Verbindung kann auch Signalwege modulieren, die an Entzündungen und Zellproliferation beteiligt sind.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Flavonoide: Ähnlich in der Struktur und bekannt für ihre antioxidativen Eigenschaften.
Cumarine: Eine weitere Klasse von Benzopyranen mit vielfältigen biologischen Aktivitäten.
Isoflavone: Strukturell verwandte Verbindungen mit potenziellen therapeutischen Anwendungen.
Einzigartigkeit
Was diese Verbindung auszeichnet, ist ihr spezifisches Substitutionsschema und das Vorhandensein mehrerer Hydroxylgruppen, die einzigartige biologische Aktivitäten und chemische Reaktivität verleihen können.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


